molecular formula C16H33BrO B6213141 1-bromo-12-(tert-butoxy)dodecane CAS No. 433735-01-4

1-bromo-12-(tert-butoxy)dodecane

Cat. No.: B6213141
CAS No.: 433735-01-4
M. Wt: 321.34 g/mol
InChI Key: ORGRFKLXDYVNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-12-(tert-butoxy)dodecane is an organic compound with the molecular formula C16H33BrO. It is a brominated alkane with a tert-butoxy group attached to the twelfth carbon of a dodecane chain. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-12-(tert-butoxy)dodecane can be synthesized through a multi-step process. One common method involves the bromination of 12-(tert-butoxy)dodecane. The reaction typically uses bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator or under UV light to facilitate the substitution reaction. The reaction conditions often include an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to dissolve the reactants and control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactors has been reported to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

1-bromo-12-(tert-butoxy)dodecane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) where the bromine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Conditions: These reactions typically occur in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, which stabilize the transition state and enhance the reaction rate.

Major Products

The major products of these substitution reactions depend on the nucleophile used. For example, reaction with sodium hydroxide (NaOH) would yield 12-(tert-butoxy)dodecanol, while reaction with an amine would produce the corresponding amine derivative.

Scientific Research Applications

1-bromo-12-(tert-butoxy)dodecane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used to modify the surface properties of materials, enhancing their hydrophobicity or other desired characteristics.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of 1-bromo-12-(tert-butoxy)dodecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the carbon chain, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the electron-donating effect of the tert-butoxy group, which stabilizes the carbocation intermediate .

Comparison with Similar Compounds

Similar Compounds

    1-bromododecane: Lacks the tert-butoxy group, making it less reactive in certain substitution reactions.

    1-bromo-12-(methoxy)dodecane: Contains a methoxy group instead of a tert-butoxy group, which affects its reactivity and stability.

    1-bromo-12-(ethoxy)dodecane: Similar to the methoxy derivative but with an ethoxy group, influencing its solubility and reactivity.

Uniqueness

1-bromo-12-(tert-butoxy)dodecane is unique due to the presence of the bulky tert-butoxy group, which provides steric hindrance and electron-donating effects. This makes it more stable and selective in certain chemical reactions compared to its analogs .

Properties

CAS No.

433735-01-4

Molecular Formula

C16H33BrO

Molecular Weight

321.34 g/mol

IUPAC Name

1-bromo-12-[(2-methylpropan-2-yl)oxy]dodecane

InChI

InChI=1S/C16H33BrO/c1-16(2,3)18-15-13-11-9-7-5-4-6-8-10-12-14-17/h4-15H2,1-3H3

InChI Key

ORGRFKLXDYVNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCCCCCCCCCBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.